Cucurbitacin IIa Cucurbitacin IIa Cucurbitacin IIa is a natural product found in Hemsleya pengxianensis with data available.
Brand Name: Vulcanchem
CAS No.: 58546-34-2
VCID: VC21351903
InChI: InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
SMILES:
Molecular Formula: C32H50O8
Molecular Weight: 562.7 g/mol

Cucurbitacin IIa

CAS No.: 58546-34-2

Cat. No.: VC21351903

Molecular Formula: C32H50O8

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

Cucurbitacin IIa - 58546-34-2

CAS No. 58546-34-2
Molecular Formula C32H50O8
Molecular Weight 562.7 g/mol
IUPAC Name [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
Standard InChI InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
Standard InChI Key LKYNAQSYQLFTCM-GYXNDICUSA-N
Isomeric SMILES CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O
Canonical SMILES CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O

Chemical Structure and Properties

Chemical Identity

Cucurbitacin IIa, also known as Hemslecin A or Dihydrocucurbitacin Q1, is a tetracyclic triterpenoid with the molecular formula C₃₂H₅₀O₈ and a molecular weight of 562.7 g/mol . Its chemical structure features a 19-carbon tetracyclic ring system characteristic of cucurbitacins, with various oxygen-containing functional groups. The compound is registered with CAS number 58546-34-2 .

The IUPAC name of Cucurbitacin IIa is [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate . It is also recognized by several other synonyms, including 25-O-Acetyl-23,24-dihydrocucurbitacin F and 23,24-Dihydrocucurbitacin F-25-O-acetate .

Physical and Chemical Properties

Cucurbitacin IIa exhibits distinct solubility characteristics that influence its pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of Cucurbitacin IIa.

Table 1: Physical and Chemical Properties of Cucurbitacin IIa

PropertyValue
Molecular FormulaC₃₂H₅₀O₈
Molecular Weight562.73 g/mol
Physical StatePowder
Solubility in DMSO100 mg/mL (177.7 mM)
Solubility in Ethanol5 mg/mL (8.88 mM)
Solubility in WaterInsoluble
Storage Recommendation-20°C, 3 years stability

The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol, but it is practically insoluble in water . These solubility characteristics are significant considerations for formulation strategies in pharmaceutical development.

Pharmacological Activities

Anticancer Properties

Cucurbitacin IIa has demonstrated significant anticancer activities through multiple mechanisms. Research indicates that it induces apoptosis in cancer cells, reduces the expression of survivin (an inhibitor of apoptosis), decreases phospho-Histone H3 levels, and increases cleaved PARP (poly ADP-ribose polymerase) in cancer cells . These effects collectively contribute to its anticancer potential.

Recent studies have particularly highlighted Cucurbitacin IIa's role in promoting immunogenic cell death (ICD) when used in combination with doxorubicin for liver cancer treatment. This combination approach shows promise by triggering ICD and remodeling the immune microenvironment . This synergistic effect represents a potential strategy for enhancing conventional chemotherapy outcomes.

Anti-inflammatory Effects

Cucurbitacin IIa exhibits notable anti-inflammatory properties, particularly in models of intestinal inflammation. Studies have demonstrated its efficacy in ameliorating dextran sulfate sodium (DSS)-induced ulcerative colitis by suppressing inflammatory pathways .

In experimental ulcerative colitis models, Cucurbitacin IIa administration resulted in:

  • Increased body weight and colon length

  • Reduced disease activity index (DAI) values

  • Decreased myeloperoxidase (MPO) activity

  • Ameliorated histopathological damage

  • Significantly reduced levels of pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)

These anti-inflammatory effects position Cucurbitacin IIa as a potential therapeutic agent for inflammatory bowel diseases and other inflammatory conditions.

Antimicrobial Activities

Research has identified antibacterial properties of Cucurbitacin IIa, though these activities have been less extensively characterized compared to its anti-inflammatory and anticancer effects . The compound's structural features, particularly its oxygenated functional groups, may contribute to its antimicrobial potential through disruption of microbial membrane integrity or interference with essential metabolic processes.

Antiviral Properties

Cucurbitacin IIa has demonstrated notable antiviral activities, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Studies have shown that it can inhibit HBV replication and suppress HIV replication through mechanisms that remain under investigation . These antiviral properties suggest potential applications in the management of viral infections, particularly those with limited effective treatment options.

Neuropsychiatric Effects

Intriguingly, Cucurbitacin IIa has been reported to exhibit antidepressant effects, suggesting potential applications in neuropsychiatric disorders . While the mechanisms underlying these effects require further elucidation, they may involve modulation of neurotransmitter systems or neuroinflammatory processes. This represents an emerging area of interest in Cucurbitacin IIa research that warrants further investigation.

Molecular Mechanisms of Action

Cellular Signaling Pathways

Cucurbitacin IIa exerts its diverse pharmacological effects through modulation of multiple signaling pathways. Key signaling cascades affected by Cucurbitacin IIa include:

  • JAK2/STAT3 pathway: Cucurbitacin IIa regulates this pathway, which is crucial for cell proliferation, survival, and immune responses .

  • ERBB-MAPK cascade: Modulation of this signaling pathway contributes to the compound's effects on cell growth and differentiation .

  • CaMKII α/CREB/BDNF pathway: This neuronal signaling cascade may underlie the compound's reported antidepressant effects .

  • PERK/ATF4/CHOP pathway: In ulcerative colitis models, Cucurbitacin IIa has been shown to suppress this endoplasmic reticulum (ER) stress-related pathway, contributing to its intestinal protective effects .

These molecular interactions demonstrate Cucurbitacin IIa's role as a multi-target compound capable of influencing diverse biological processes.

Cytoskeletal Effects and Cell Cycle Regulation

Cucurbitacin IIa significantly affects cellular architecture through actin cytoskeleton aggregation, which may contribute to its anticancer activities by disrupting cellular division processes . Additionally, it regulates cell cycle progression, apoptosis, and autophagy through effects on cell cycle-related proteins, caspases, and autophagy-related cytokines and kinases .

Intestinal Barrier Function Enhancement

In ulcerative colitis models, Cucurbitacin IIa has been shown to reinforce intestinal barrier function by elevating the expression of tight junction proteins, including ZO-1, claudin-1, and occludin at both mRNA and protein levels . This enhancement of barrier integrity contributes to its protective effects against intestinal inflammation and may represent a key mechanism underlying its therapeutic potential in inflammatory bowel diseases.

Therapeutic Applications and Clinical Prospects

Antiviral Applications

The documented anti-HBV and anti-HIV activities of Cucurbitacin IIa suggest potential applications in viral infection management . While further research is needed to fully characterize these effects and their underlying mechanisms, they represent a promising area for therapeutic development, particularly for infections with limited treatment options.

Future Research Directions

Several key areas warrant further investigation to fully realize the therapeutic potential of Cucurbitacin IIa:

  • Detailed structure-activity relationship studies to identify the specific structural features responsible for its diverse biological activities

  • Comprehensive pharmacokinetic and toxicological profiling to establish safety parameters and guide dosing strategies

  • Advanced formulation approaches to overcome solubility limitations and enhance bioavailability

  • Clinical studies to validate preclinical findings and establish efficacy in human disease contexts

  • Exploration of additional combination therapy approaches to leverage potential synergistic effects with established therapeutic agents

Addressing these research gaps would significantly advance Cucurbitacin IIa toward potential clinical applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator